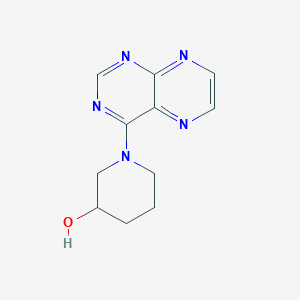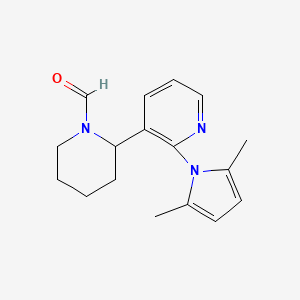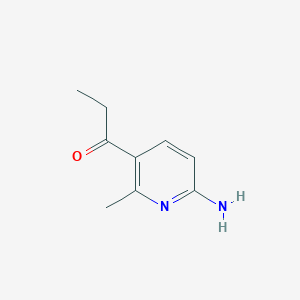
1-(Pteridin-4-yl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pteridin-4-yl)piperidin-3-ol is a compound that features a pteridine ring fused to a piperidine ring with a hydroxyl group at the third position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pteridin-4-yl)piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the pteridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and the use of nanocatalysts have been explored to optimize the synthesis process .
化学反応の分析
Types of Reactions: 1-(Pteridin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine or pteridine rings.
Common Reagents and Conditions:
Oxidation: Iodosylbenzene can be used as an oxidizing agent.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted piperidines and pteridines, which can be further functionalized for specific applications .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
作用機序
The mechanism of action of 1-(Pteridin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its derivatives have been shown to inhibit the CCR5 receptor, which is crucial for HIV entry into host cells . The compound’s structure allows it to form strong interactions with its targets, leading to effective inhibition or modulation of biological pathways.
類似化合物との比較
Piperidin-4-ol derivatives: These compounds share the piperidine ring structure and have been studied for their biological activities.
Pteridine derivatives: Compounds containing the pteridine ring are known for their roles in biological systems, such as folate metabolism.
Uniqueness: 1-(Pteridin-4-yl)piperidin-3-ol is unique due to the combination of the pteridine and piperidine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H13N5O |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
1-pteridin-4-ylpiperidin-3-ol |
InChI |
InChI=1S/C11H13N5O/c17-8-2-1-5-16(6-8)11-9-10(14-7-15-11)13-4-3-12-9/h3-4,7-8,17H,1-2,5-6H2 |
InChIキー |
YNQMWRCQCATLKC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799961.png)








![4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B11800026.png)


![1-(4-Butylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800035.png)

